molecular formula C15H21N3O B12805185 6-Butyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126233-87-2

6-Butyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12805185
CAS No.: 126233-87-2
M. Wt: 259.35 g/mol
InChI Key: YMZVHRRSDRGQNS-UHFFFAOYSA-N
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Description

6-Butyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazo Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyl Group: This step involves the alkylation of the imidazo ring using butyl halides in the presence of a strong base.

    Formation of the Benzodiazepine Core: This is typically achieved through a series of condensation reactions, often involving the use of amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and butyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the imidazo ring or the benzodiazepine core, often resulting in the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Saturated derivatives of the imidazo ring and benzodiazepine core.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

Mechanism of Action

The mechanism of action of 6-Butyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is believed to involve its interaction with neurotransmitter receptors in the brain. Specifically, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to changes in neuronal activity, resulting in the compound’s psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic and sedative effects.

    Clonazepam: Used in the treatment of seizure disorders and panic attacks.

Uniqueness

6-Butyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural features, such as the presence of the butyl group and the imidazo ring. These features may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

126233-87-2

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

10-butyl-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C15H21N3O/c1-3-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16-13/h5-7,11H,3-4,8-10H2,1-2H3,(H,16,19)

InChI Key

YMZVHRRSDRGQNS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C3C(=CC=C2)NC(=O)N3CC1C

Origin of Product

United States

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